Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate hydrate
Overview
Description
Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate hydrate is a rhodium catalyst with the empirical formula C16H24BF4Rh · xH2O . It has a molecular weight of 406.07 (anhydrous basis) . This compound is useful for hydrogenation, isomerization reactions, and is also employed as a precursor for asymmetric hydrogenations . Furthermore, it is used in the synthesis of cationic COD-Rhodium complexes with phosphine ligands .
Molecular Structure Analysis
The molecular structure of Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate hydrate consists of two cyclooctadiene ligands coordinated to a central rhodium atom, with a tetrafluoroborate counterion . The SMILES string representation of the molecule is [Rh+].FB-(F)F.C1CC=CCCC=C1.C2CC=CCCC=C2 .Chemical Reactions Analysis
Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate hydrate is useful for hydrogenation and isomerization reactions . It is also employed as a precursor for asymmetric hydrogenations . Furthermore, it is used in the synthesis of cationic COD-Rhodium complexes with phosphine ligands .Physical And Chemical Properties Analysis
Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate hydrate is an orange to red-brown powder, crystals, or chunks . It has a melting point of 165 °C and is insoluble in water . The compound has a molecular weight of 406.07 (anhydrous basis) .Scientific Research Applications
Catalytic Activities
Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate hydrate has been extensively studied for its catalytic properties. For instance, it has been utilized in the exchange of deuterium into various aromatic substrates, demonstrating comparable efficiencies to pre-catalysts in deuterium exchange processes (Ellames et al., 2001). Additionally, this compound has been employed in the synthesis and characterization of cationic rhodium(I) complexes, which exhibited significant catalytic activity in acetophenone hydrosilylation and dimethyl itaconate hydrogenation (Cadierno et al., 2010).
Polymerization and Material Synthesis
The compound is effective in the polymerization of various materials. For example, it has been used as a catalyst for polymerization of 1,5-hexadiyne, contributing to the understanding of the structure and oxidation behavior of the resulting polymer (Cataldo, 1993). It also plays a role in the preparation of poly(1,5‐hexadiyne) films, which have unique properties like metallic lustre and resistance to oxidation (Cataldo, 1993).
Synthesis of Chiral Compounds
In the realm of chiral synthesis, this compound has been instrumental. It has been used in the synthesis of chiral bis(phosphinite) ligands, which in turn have shown significant enantioselectivity in various hydrogenation reactions (Hauptman et al., 1998).
Molecular Complex Formation
Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate hydrate is also utilized in the formation of molecular complexes. For example, it has been involved in the synthesis of metal polypyrazolylborate complexes, which are stable yellow solids and exhibit interesting chemical properties (King & Bond, 1974). Additionally, it plays a role in creating rhodium complexes with bis(3-tert-butylimidazol-2-ylidene)borate ligand, which have been studied for their crystal structure and bonding configurations (Chen et al., 2015).
Catalysis in Organic Reactions
This compound has shown efficiency in various organic reactions, such as the nickel-catalyzed hydroarylation of alkynes (Shirakawa et al., 2001), and in the synthesis of enantiomerically pure compounds like α-bisabolol (Nemoto et al., 1993).
Safety and Hazards
This compound is classified as a flammable solid and may be corrosive to metals . It can cause eye irritation, skin irritation, and skin sensitization . It may also cause respiratory irritation . Safety precautions include keeping away from heat/sparks/open flames/hot surfaces and avoiding inhalation of dust/fume/gas/mist/vapors/spray .
Mechanism of Action
Target of Action
Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate hydrate is a rhodium complex that is primarily employed for preparing cationic COD-Rhodium complexes with phosphine ligands . These complexes are the primary targets of the compound and play a crucial role in various chemical reactions.
Mode of Action
The compound interacts with its targets by serving as a precursor for asymmetric hydrogenations . It facilitates the formation of cationic COD-Rhodium complexes with phosphine ligands, which are essential for these hydrogenation reactions .
Biochemical Pathways
Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate hydrate affects the hydrogenation and isomerization reactions . The compound’s interaction with its targets leads to changes in these pathways, resulting in the synthesis of cationic COD-Rhodium complexes with phosphine ligands .
Result of Action
The molecular and cellular effects of Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate hydrate’s action are primarily observed in the chemical reactions it catalyzes. It enables the synthesis of cationic COD-Rhodium complexes with phosphine ligands, which are crucial for asymmetric hydrogenations .
properties
IUPAC Name |
(1Z,5Z)-cycloocta-1,5-diene;rhodium;tetrafluoroborate;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H12.BF4.H2O.Rh/c2*1-2-4-6-8-7-5-3-1;2-1(3,4)5;;/h2*1-2,7-8H,3-6H2;;1H2;/q;;-1;;/b2*2-1-,8-7-;;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVVSQTPAHKVLPL-DIURZKMRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1CC=CCCC=C1.C1CC=CCCC=C1.O.[Rh] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](F)(F)(F)F.C1/C=C\CC/C=C\C1.C1/C=C\CC/C=C\C1.O.[Rh] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26BF4ORh- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30583558 | |
Record name | (1Z,5Z)-cycloocta-1,5-diene;rhodium;tetrafluoroborate;hydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30583558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
207124-65-0 | |
Record name | (1Z,5Z)-cycloocta-1,5-diene;rhodium;tetrafluoroborate;hydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30583558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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